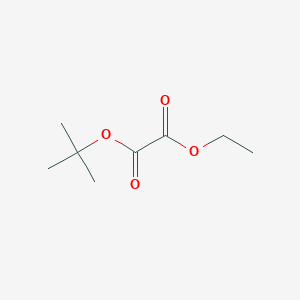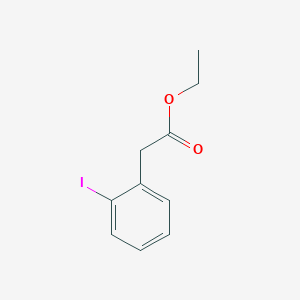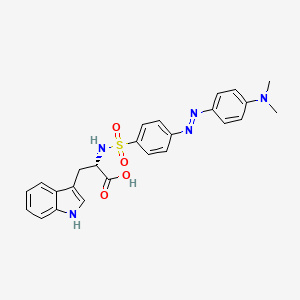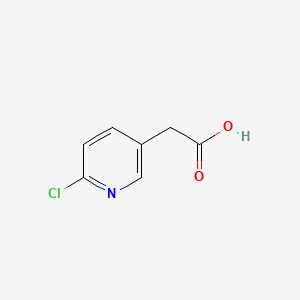
2-Bromo-6-(trifluoromethyl)phenol
Overview
Description
2-Bromo-6-(trifluoromethyl)phenol, also known as 2-Bromo-3,5-difluorophenol, is a brominated phenol that has been used in a variety of scientific research applications. It is a highly reactive compound that has been used in the synthesis of a variety of organic compounds, and it has been studied for its potential therapeutic applications.
Scientific Research Applications
Environmental Impact and Toxicology : 2,4,6-Tribromophenol, a related compound, is widely produced and has significant environmental presence. It is used in flame retardants and as a pesticide, leading to its ubiquity in the environment. However, there's limited knowledge about its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Crystal Structure Characterization : Bromo-substituted Schiff bases, closely related to 2-Bromo-6-(trifluoromethyl)phenol, have been synthesized and characterized. Their crystal structures were studied to understand molecular interactions and stability, contributing to the knowledge in the field of molecular design and engineering (Dong et al., 2015).
Chemical Synthesis and Transformation : In chemical synthesis, 2-Bromo-6-(trifluoromethyl)phenol is part of processes like domino transformations, where it is used to create complex organic molecules. This has applications in pharmaceutical and material science research (Rulev et al., 2007).
Biochemical and Cellular Studies : Bromophenols, including compounds similar to 2-Bromo-6-(trifluoromethyl)phenol, have been studied for their effects on cellular signaling in neuroendocrine cells. This research is crucial for understanding the biological impacts of these chemicals (Hassenklöver et al., 2006).
Theoretical and Computational Chemistry : Computational studies have been conducted on related bromophenols to understand their molecular properties and behavior. This research aids in predicting the behavior of similar compounds in various environments and applications (Khalaji et al., 2017).
properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBWBAUXZPOXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562878 | |
| Record name | 2-Bromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)phenol | |
CAS RN |
2844-05-5 | |
| Record name | 2-Bromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
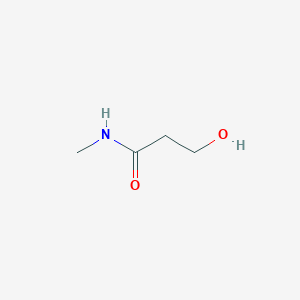

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
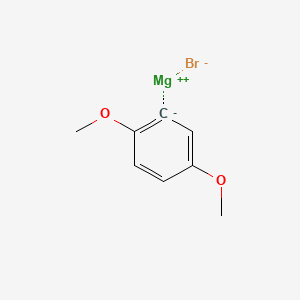
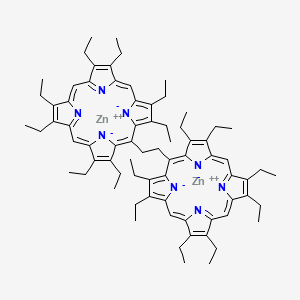
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
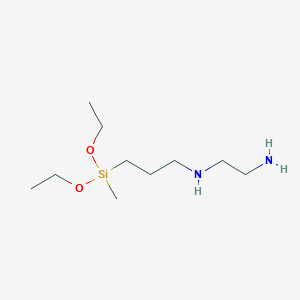
![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)
